2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
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Overview
Description
2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[3,2-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide typically involves multiple steps, including the formation of the thienopyridine core and the introduction of the chloro and difluorophenyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,6-dichloropyridine with potassium fluoride in the presence of a crown ether at elevated temperatures can yield the desired thienopyridine core .
Chemical Reactions Analysis
2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has a wide range of scientific research applications:
Biology: It serves as a molecular probe in biological studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activities, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide can be compared with other similar compounds, such as:
2,6-dichloro-5-fluoro-3-pyridinecarbonitrile: This compound is used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
N-(2,4-difluorophenyl)-2-fluorobenzamide: Known for its applications in medicinal chemistry, particularly in the development of anti-inflammatory drugs. The uniqueness of this compound lies in its specific structural features and the presence of both chloro and difluorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2,6-difluorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2OS/c15-12-6-8-7-19(5-4-11(8)21-12)14(20)18-13-9(16)2-1-3-10(13)17/h1-3,6H,4-5,7H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALADJYWVHZIDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.